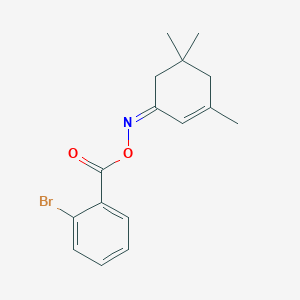![molecular formula C16H15ClN2O B375938 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole CAS No. 309938-36-1](/img/structure/B375938.png)
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as omeprazole, a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD). In
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves the inhibition of the proton pump in the gastric parietal cells. This inhibition leads to a reduction in the production of gastric acid, which is responsible for the symptoms of acid-related disorders.
Biochemical and Physiological Effects:
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of gastric acid, increase the pH of the stomach, and inhibit the growth of Helicobacter pylori, a bacterium responsible for peptic ulcer disease. In addition, it has been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the physiology of the gastric parietal cells and the effects of gastric acid on various biological processes. However, one of the limitations of using this compound is its specificity for the proton pump. This limits its use in studying other aspects of gastric acid secretion and may require the use of other compounds in conjunction with 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole.
Orientations Futures
There are many potential future directions for research on 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole. One area of interest is the development of new proton pump inhibitors with improved efficacy and fewer side effects. Another area of interest is the investigation of the anti-inflammatory and anti-tumor properties of this compound, which could lead to the development of new therapies for inflammatory diseases and cancer. Additionally, the role of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole in the gut microbiome and its effects on the immune system are areas of active research.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves the reaction of omeprazole sulfide with hydrogen peroxide in the presence of a catalyst. This method yields omeprazole in high purity and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating acid-related disorders such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. In addition, it has been investigated for its potential anti-inflammatory, anti-tumor, and anti-microbial properties.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHRPFRHZMHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B375855.png)
![Methyl {[3-cyano-6-methyl-4-phenyl-5-(2-toluidinocarbonyl)-1,4-dihydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B375857.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B375859.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B375862.png)
![Ethyl 4-isobutyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B375863.png)

![2-[2-Furoyl(4-methoxybenzyl)amino]benzoic acid](/img/structure/B375869.png)
![2-[Benzyl(2-furoyl)amino]benzoic acid](/img/structure/B375870.png)
![2-[(4-Methoxybenzyl)(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B375871.png)

![N-(4-bromophenyl)-2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B375874.png)
![2-{(4-Methoxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}benzoic acid](/img/structure/B375875.png)

![N'-[1-(3,4-dichlorophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B375878.png)